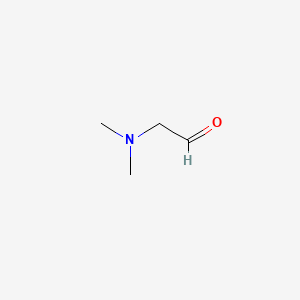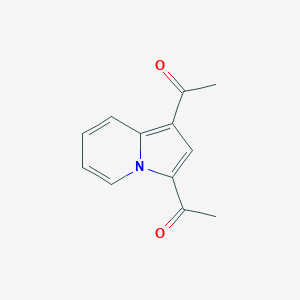![molecular formula C12H11ClO4 B3191250 Dimethyl 2-[(4-chlorophenyl)methylidene]propanedioate CAS No. 52927-44-3](/img/structure/B3191250.png)
Dimethyl 2-[(4-chlorophenyl)methylidene]propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-[(4-chlorophenyl)methylidene]propanedioate is an organic compound with the molecular formula C12H11ClO4. It is a derivative of propanedioic acid and contains a chlorophenyl group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl 2-[(4-chlorophenyl)methylidene]propanedioate can be synthesized through the Knoevenagel condensation reaction. This reaction involves the condensation of dimethyl malonate with 4-chlorobenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is typically carried out in an organic solvent like ethanol or methanol at room temperature. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to increase yield and purity. Continuous flow reactors may be used to enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 2-[(4-chlorophenyl)methylidene]propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-[(4-chlorophenyl)methylidene]propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of dimethyl 2-[(4-chlorophenyl)methylidene]propanedioate involves its interaction with specific molecular targets. The chlorophenyl group can interact with enzymes or receptors, leading to various biological effects. The exact pathways depend on the specific application and the target organism or system.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl 2-[(4-bromophenyl)methylidene]propanedioate
- Dimethyl 2-[(4-fluorophenyl)methylidene]propanedioate
- Dimethyl 2-[(4-methylphenyl)methylidene]propanedioate
Uniqueness
Dimethyl 2-[(4-chlorophenyl)methylidene]propanedioate is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. Compared to its bromine, fluorine, and methyl analogs, the chlorine atom provides distinct reactivity and interaction profiles, making it valuable for specific applications in synthesis and research.
Eigenschaften
CAS-Nummer |
52927-44-3 |
|---|---|
Molekularformel |
C12H11ClO4 |
Molekulargewicht |
254.66 g/mol |
IUPAC-Name |
dimethyl 2-[(4-chlorophenyl)methylidene]propanedioate |
InChI |
InChI=1S/C12H11ClO4/c1-16-11(14)10(12(15)17-2)7-8-3-5-9(13)6-4-8/h3-7H,1-2H3 |
InChI-Schlüssel |
MLMWUEGNVJDKQJ-UHFFFAOYSA-N |
SMILES |
COC(=O)C(=CC1=CC=C(C=C1)Cl)C(=O)OC |
Kanonische SMILES |
COC(=O)C(=CC1=CC=C(C=C1)Cl)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-(Bromomethyl)phenyl]-2,2-dimethylpropan-1-one](/img/structure/B3191186.png)











